isobutyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.: 609795-90-6
Cat. No.: VC15566856
Molecular Formula: C19H21BrN2O3S
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609795-90-6 |
|---|---|
| Molecular Formula | C19H21BrN2O3S |
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 2-methylpropyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C19H21BrN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)8-9-26-19)17(16)13-4-6-14(20)7-5-13/h4-7,11,17H,8-10H2,1-3H3 |
| Standard InChI Key | LFHYSYJSKNOHFR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Br)C(=O)OCC(C)C |
Introduction
Synthesis
The synthesis of pyrimido-thiazine derivatives often involves multi-step reactions. A common approach includes the condensation of appropriate precursors in the presence of catalysts, followed by esterification to introduce the isobutyl group. Specific conditions such as temperature control and pH adjustments are crucial for efficient synthesis.
Biological Activities
While specific data on isobutyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is limited, related compounds have shown promising antimicrobial and anticancer activities . The bromophenyl group may enhance these activities by interacting with specific biological targets.
Applications in Research
Pyrimido-thiazine derivatives are significant in both academic research and industrial settings due to their potential therapeutic applications. They can serve as building blocks for the development of new drugs, particularly in the areas of infectious diseases and cancer .
Future Directions
Further research is needed to fully explore the biological activities and potential applications of isobutyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate. This includes in vitro and in vivo studies to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume